An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of Ethyl (2S,3S)-2-amino-3-phenylbutanoate
An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of Ethyl (2S,3S)-2-amino-3-phenylbutanoate
Introduction
Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a derivative of a non-proteinogenic amino acid, characterized by a specific stereochemistry that makes it a valuable chiral building block in synthetic chemistry. As unnatural amino acids (UAAs) and their derivatives gain prominence in drug discovery, their utility as molecular scaffolds and components in pharmaceuticals is expanding.[][2][3][4] The incorporation of UAAs can enhance the stability, selectivity, and bioactivity of drug molecules.[] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the known physical properties of Ethyl (2S,3S)-2-amino-3-phenylbutanoate and presents a systematic, field-proven framework for determining its solubility profile, a critical parameter for formulation and biological screening.
Compound Identification and Core Properties
Precise identification is the foundation of all subsequent experimental work. The subject of this guide is most commonly available and cataloged as its hydrochloride salt, which enhances its stability and handling properties.
| Identifier | Value |
| IUPAC Name | ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride |
| Synonym(s) | (2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride |
| CAS Number | 2331212-06-5 (for the hydrochloride salt) |
| Molecular Formula | C₁₂H₁₇NO₂ (Free Base) C₁₂H₁₈ClNO₂ (Hydrochloride Salt) |
| Molecular Weight | 207.27 g/mol (Free Base) 243.73 g/mol (Hydrochloride Salt) |
| Physical Form | White Solid |
| InChI Key | SVGHXNDPXLTJFF-ROLPUNSJSA-N (for the hydrochloride salt) |
Predicted Spectroscopic Profile
While experimentally derived spectra for this specific compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. These predictions are crucial for identity confirmation and purity assessment in a laboratory setting.
Predicted ¹H NMR Characteristics
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Ethyl Ester Group: A quartet signal (representing the -O-CH₂- group) is expected around 4.1-4.3 ppm, coupled to a triplet signal (representing the -CH₃ group) around 1.2-1.4 ppm.
-
Phenyl Group: A multiplet corresponding to the aromatic protons will appear in the 7.2-7.5 ppm region.
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Aliphatic Backbone:
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The proton on the alpha-carbon (-CH(NH₂)-) is expected to appear as a doublet around 3.5-4.0 ppm.
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The proton on the beta-carbon (-CH(Ph)-) will likely be a multiplet or doublet of quartets around 2.8-3.2 ppm.
-
The methyl group on the beta-carbon (-CH(Ph)CH₃) will present as a doublet around 1.1-1.3 ppm.
-
-
Amine Group: The amine protons (-NH₂) will show a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In the hydrochloride form, this signal will be further downfield.
Predicted ¹³C NMR Characteristics
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Carbonyl Carbon: The ester carbonyl carbon (-C=O) is expected to have a chemical shift in the range of 170-175 ppm.
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Aromatic Carbons: Signals for the phenyl group carbons will be present in the 125-140 ppm region.
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Ethyl Group Carbons: The -O-CH₂- carbon will be around 60-65 ppm, and the -CH₃ carbon will be around 14 ppm.
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Aliphatic Backbone Carbons: The alpha-carbon (-CH(NH₂)-) and beta-carbon (-CH(Ph)-) are expected in the 50-60 ppm and 40-50 ppm regions, respectively. The beta-methyl carbon will appear further upfield.
Predicted Infrared (IR) Spectroscopy
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C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be prominent around 1730-1750 cm⁻¹.
-
N-H Stretch: For the free base, a moderate band (or pair of bands) will appear in the 3300-3500 cm⁻¹ region. For the hydrochloride salt, this will be a broader, stronger absorption characteristic of an ammonium salt (-NH₃⁺) from 2400-3200 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C-O Stretch: An absorption corresponding to the ester C-O bond will be visible in the 1150-1250 cm⁻¹ region.
Solubility Profile: A Theoretical and Practical Framework
Theoretical Considerations
The solubility of Ethyl (2S,3S)-2-amino-3-phenylbutanoate is governed by the interplay of its functional groups.
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Polar Moieties: The primary amine and the ethyl ester group introduce polarity and the potential for hydrogen bonding, suggesting solubility in polar organic solvents.
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Nonpolar Moieties: The phenyl ring and the aliphatic backbone contribute significant nonpolar character, which will limit aqueous solubility.
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Effect of pH: As an amino acid derivative, its solubility in aqueous media is expected to be pH-dependent. In acidic conditions (pH < pKa of the amine), the amine group will be protonated to form a more soluble ammonium salt. Conversely, in strongly basic conditions, the ester can be hydrolyzed, changing the molecule's identity.
Based on this structure, the compound is predicted to have good solubility in solvents like methanol, ethanol, and DMSO, moderate solubility in acetonitrile and ethyl acetate, and low solubility in water and nonpolar solvents like hexanes. However, for drug development, empirical determination is non-negotiable.
Experimental Methodology for Solubility Determination
A systematic approach is essential for accurately classifying a compound's solubility. The following protocol is a robust, tiered method for assessing solubility in common laboratory solvents, adapted from established pharmaceutical guidelines.[5][6]
Materials and Reagents
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Solvents: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 N HCl (pH ~1.2), Ethanol (95% and absolute), Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile.
-
Equipment: Analytical balance, vortex mixer, bath sonicator, temperature-controlled shaker/incubator, calibrated pipettes, 2 mL glass vials or microcentrifuge tubes, filtration apparatus (e.g., 0.45 µm syringe filters).
Step-by-Step Protocol: The Shake-Flask Method
The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[5][6][7]
-
Preparation: Accurately weigh a surplus of the compound (e.g., 5-10 mg) into a glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.[5][7]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and place it in a mechanical shaker or agitator set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance).[6] Agitate for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[5] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[6]
-
Phase Separation: After equilibration, allow the vial to stand briefly for the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pipette.
-
Filtration/Centrifugation: To remove any remaining microscopic particles, either centrifuge the sample and collect the supernatant or filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents). This step is critical to avoid overestimation of solubility.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as UV-Vis Spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent.[6]
Workflow for Solubility Profiling
The following diagram illustrates a systematic workflow for determining the solubility profile of a new chemical entity.
Caption: A tiered workflow for the systematic determination of compound solubility.
Applications in Research and Development
The unique structure of Ethyl (2S,3S)-2-amino-3-phenylbutanoate positions it as a valuable tool in modern drug discovery.
-
Chiral Building Block: As a stereochemically defined molecule, it serves as a starting material for the synthesis of more complex, enantiomerically pure pharmaceutical targets. Access to such building blocks is critical for creating drugs with high specificity and reduced off-target effects.[2]
-
Peptidomimetics: Incorporating unnatural amino acids like this into peptide sequences can confer resistance to enzymatic degradation, improve conformational stability, and modulate receptor binding affinity, thereby enhancing the therapeutic potential of peptide-based drugs.[8]
-
Prodrug Design: The esterification of an amino acid is a common prodrug strategy. The ethyl ester group can mask the polar carboxylic acid (of the parent amino acid), potentially improving membrane permeability and oral bioavailability. Once inside the body, cellular esterases can cleave the ethyl group, releasing the active parent compound.
Conclusion
Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a specialized chemical entity with significant potential in medicinal chemistry and synthetic research. While detailed public data on its physicochemical properties is sparse, its structural characteristics provide a solid basis for predicting its spectroscopic features and general solubility behavior. For any application in drug development, from initial screening to formulation, the importance of empirical, systematic solubility determination as outlined in this guide cannot be overstated. Following robust protocols ensures data integrity and provides the foundational knowledge required to advance a compound through the development pipeline.
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